molecular formula C11H7NO4 B095724 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 17057-04-4

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B095724
CAS No.: 17057-04-4
M. Wt: 217.18 g/mol
InChI Key: LKUOJDGRNKVVFF-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (commonly referred to as 4-Maleimidobenzoic acid) is a heterocyclic compound featuring a benzoic acid backbone conjugated to a maleimide group at the para position. Its molecular formula is C₁₁H₇NO₄, with a molecular weight of 217.18 g/mol . The maleimide moiety enables thiol-selective reactivity via Michael addition, making it a critical reagent in bioconjugation, protein crosslinking, and polymer chemistry .

Mechanism of Action

Target of Action

There is considerable interest in the development of n-substituted maleimides as photoionizers for free radical polymerization . This suggests that the compound may interact with radicals or other reactive species in the system.

Mode of Action

It is known that the photochemical properties of n-arylmaleimide systems depend on the values of the dihedral angle between the benzene and imidic rings . This suggests that the compound’s interaction with its targets and any resulting changes may be influenced by its molecular structure.

Biochemical Pathways

Given its potential role in free radical polymerization , it may be involved in pathways related to polymer synthesis or degradation.

Result of Action

Given its potential role in free radical polymerization , it may influence the formation or breakdown of polymers in the system.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid plays a crucial role. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a variety of biochemical processes.

Cellular Effects

The effects of this compound on cells are diverse and significant . It influences cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a critical aspect of its function . It interacts with transporters or binding proteins, and these interactions can influence its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical role . Targeting signals or post-translational modifications may direct it to specific compartments or organelles.

Biological Activity

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, also known as N-(4-Carboxyphenyl)maleimide or 4-Maleimidobenzoic acid, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₁₁H₇NO₄, with a molecular weight of 217.18 g/mol. The compound features a maleimide ring which is known for its reactivity with thiols, making it valuable in bioconjugation applications.

PropertyValue
Molecular FormulaC₁₁H₇NO₄
Molecular Weight217.18 g/mol
CAS Number17057-04-4
AppearanceWhite to off-white powder

The biological activity of this compound primarily revolves around its ability to interact with biological macromolecules. Its maleimide functionality allows it to form stable conjugates with thiol-containing compounds such as cysteine and glutathione. This property is exploited in various therapeutic contexts:

  • Antitumor Activity : The compound has shown potential in targeting cancer cells through selective conjugation with antibodies or other targeting moieties, enhancing the delivery of cytotoxic agents directly to tumor sites.
  • Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : A study published in Acta Crystallographica detailed the crystal structure and intermolecular interactions of the compound. The research highlighted the presence of hydrogen bonding that stabilizes the molecular structure, which is crucial for its biological interactions .
  • Antitumor Applications : Research has shown that derivatives of this compound can be used in the development of antibody-drug conjugates (ADCs). These ADCs leverage the maleimide group for selective targeting of cancer cells .
  • Oxidative Stress Studies : Another study explored the antioxidant capacity of related compounds and suggested that similar structures could mitigate oxidative damage in cellular models .

Biological Activity Table

Biological ActivityDescriptionReferences
AntitumorPotential use in ADCs for targeted cancer therapy
AntioxidantMay reduce oxidative stress in cellular models
Conjugation ChemistryReactivity with thiols for bioconjugation

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of pyrrole derivatives as antibacterial agents. For instance, compounds containing the pyrrole structure have shown enhanced potency against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. Specifically, derivatives of pyrrole have demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin .

Anticancer Properties

Pyrrole-containing compounds are being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of tumor growth factors .

Drug Delivery Systems

The unique structure of this compound allows it to be utilized in drug delivery systems. Its ability to form supramolecular complexes enables targeted delivery of therapeutic agents to specific tissues or cells, enhancing the efficacy and reducing side effects of treatments .

Synthesis of Polymers

The compound can serve as a building block for synthesizing novel polymers with specific properties. Its reactivity allows for the formation of cross-linked structures that can be utilized in coatings, adhesives, and other materials requiring durability and resistance to environmental factors .

Photonic Applications

Due to its unique electronic properties, pyrrole derivatives are being explored for use in organic photonic devices. These materials can be incorporated into light-emitting diodes (LEDs) and solar cells, contributing to advancements in energy-efficient technologies .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various pyrrole derivatives against MRSA. The compound this compound exhibited an MIC value of 0.125 μg/mL against MSSA and 0.13 μg/mL against MRSA, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis Induction

In vitro studies demonstrated that pyrrole derivatives could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, showcasing the therapeutic potential of these compounds in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, and how are yields optimized?

The compound is synthesized via condensation reactions between maleic anhydride derivatives and benzoic acid precursors. For example, coupling 4-aminobenzoic acid with maleic anhydride under acidic conditions yields the target compound with 46–63% efficiency, depending on substituents. Purity (>95%) is confirmed by NMR and FTIR . Optimizing reaction parameters (e.g., temperature, solvent polarity) and using catalysts like trifluoroacetic acid can improve yields .

Table 1: Synthetic Routes and Characterization Data

MethodYield (%)PurityKey TechniquesReference
Condensation with X-ray validation46–63>95%NMR, FTIR, X-ray
Maleimide-thiol coupling for ADCsN/A97%HPLC, Mass spectrometry

Q. Which analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns aromatic protons (δ 6.7–7.8 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • X-ray crystallography : Confirms bond lengths (e.g., C=O at 1.21 Å) and molecular packing .
  • FTIR : Identifies maleimide carbonyl stretches (1700–1750 cm⁻¹) and benzoic acid O-H vibrations .
  • DFT calculations : Validates experimental geometries (RMSD < 0.01 Å) and electronic properties .

Q. How is this compound utilized in bioconjugation applications?

The maleimide group reacts selectively with thiols (e.g., cysteine residues in proteins) via Michael addition, enabling applications in antibody-drug conjugates (ADCs). For example, it serves as a linker in ADC1730 (Mol. weight: 506.56 g/mol), connecting antibodies to cytotoxic payloads .

Advanced Research Questions

Q. How can computational models resolve discrepancies between experimental and theoretical structural data?

Discrepancies in bond angles or dihedral conformations arise from crystal packing effects. Solvent-phase DFT models (e.g., Polarizable Continuum Model) align better with experimental NMR shifts (Δδ < 0.1 ppm) compared to gas-phase calculations. For instance, torsional deviations of 2.5° between X-ray and DFT structures are attributed to intermolecular interactions in the solid state .

Q. What strategies improve regioselectivity during derivatization for bioconjugation?

  • Protective groups : Temporarily esterifying the benzoic acid moiety (e.g., tert-butyl esters) directs reactivity to the maleimide .
  • pH control : Conducting reactions at pH 6.5–7.0 enhances thiolate nucleophilicity while minimizing carboxylate interference .
  • Steric hindrance : Bulky substituents on the benzoic acid reduce side reactions at the maleimide ring .

Q. What evidence supports the compound’s stability in physiological conditions for ADC design?

Stability studies in PBS (pH 7.4, 37°C) show <10% hydrolysis over 72 hours (HPLC-monitored). This slow degradation ensures sufficient ADC circulation time while allowing controlled drug release in target tissues .

Table 2: Stability and Reactivity Data

ConditionDegradation (%)Key ObservationReference
PBS, pH 7.4, 72 hours<10Suitable for ADC applications
pH 5.0 (lysosomal mimic)>80Accelerated hydrolysis

Q. How do electronic effects influence maleimide reactivity in crosslinking reactions?

Electron-withdrawing groups (e.g., nitro) on the benzoic acid increase maleimide electrophilicity, accelerating thiol-Michael addition by 3-fold. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity, necessitating higher catalyst loads (e.g., 20 mol% triethylamine) .

Q. Key Research Considerations

  • Contradictions in data : Conflicting NMR assignments may arise from solvent-dependent conformational changes. Cross-validate with DFT-optimized structures in explicit solvent models .
  • Synthetic scalability : Pilot-scale reactions require inert atmospheres to prevent maleimide oxidation, a common side reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-Maleimidobenzoic acid is highlighted by comparing it to analogs with modified substituents, chain lengths, or reactive groups. Below is a detailed analysis:

Structural Analogues

Compound Molecular Formula Molecular Weight Key Features Applications
4-Maleimidobenzoic acid C₁₁H₇NO₄ 217.18 g/mol Para-substituted benzoic acid with maleimide; optimal thiol reactivity. Protein crosslinking, ADCs, organometallic complexes.
3-Maleimidopropionic acid C₇H₇NO₄ 169.14 g/mol Shorter aliphatic chain (3 carbons); higher aqueous solubility. Site-specific antibody labeling.
6-Maleimidocaproic acid C₁₀H₁₃NO₄ 211.22 g/mol Extended aliphatic chain (6 carbons); enhanced spacer flexibility. Long-linker bioconjugates, PEGylation.
2-Chloro-5-{[4-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino}benzoic acid C₁₇H₁₀Cl₂N₂O₄ 377.18 g/mol Chlorinated phenyl and amino groups; altered electronic properties. Anticancer agent (inhibits kinase activity).
Isopropyl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate C₁₄H₁₁Cl₂NO₄ 328.15 g/mol Ester derivative; lipophilic, hydrolytically stable. Prodrug formulations, hydrophobic polymer synthesis.

Reactivity and Functional Differences

  • Thiol Reactivity : 4-Maleimidobenzoic acid reacts with thiols at pH 6.5–7.5, forming stable thioether bonds. In contrast, 3-Maleimidopropionic acid reacts faster due to reduced steric hindrance but offers less conjugation stability .
  • Solubility : The benzoic acid group in 4-Maleimidobenzoic acid provides moderate solubility in polar aprotic solvents (e.g., DMSO), whereas 6-Maleimidocaproic acid ’s longer chain improves solubility in aqueous buffers .
  • Biological Activity: Chlorinated derivatives (e.g., ) show enhanced cytotoxicity but lower selectivity compared to the parent compound’s organotin complexes .

Research Findings and Data

Antimicrobial Activity of Organotin Complexes

Complex Bacterial Inhibition (Zone, mm) Fungal Inhibition (Zone, mm) LD₅₀ (µg/mL)
Methyltin(IV) derivative 14–18 12–15 18
Phenyltin(IV) derivative 16–20 14–18 12
4-Maleimidobenzoic acid 8–10 6–8 25

Thermal Stability in Polymers

Compound Decomposition Temp. (°C) Solubility in DMSO
4-Maleimidobenzoic acid 220–240 25 mg/mL
4-Maleimidobenzoic NHS ester 190–210 50 mg/mL

Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUOJDGRNKVVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50168881
Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
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Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17057-04-4
Record name N-(4-Carboxyphenyl)maleimide
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Synthesis routes and methods I

Procedure details

41.1 g (0.3 mol) of p-aminobenzoic acid and 300 ME of acetic acid were put into a 250 Ml flask, dissolved, and then 29.4 g (0.3 mol) of maleic acid anhydride was slowly added at 10° C. to obtain a yellow precipitate. This yellow precipitate was recrystallized using a mixed solution of DMF and ethanol (50:50, w/w). The recrystallized intermediate was treated at 85° C. for 15 minutes using sodium acetate and acetic acid anhydride, cooled to room temperature, and then precipitated using an ice water bath to obtain a precipitate. The obtained precipitate was recrystallized using a mixed solution of ethyl acetate and n-hexane (50:50, w/w) to obtain N-(p-carboxyphenyl) maleimide.
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Synthesis routes and methods II

Procedure details

41.1 g (0.3 mol) of p-aminobenzoic acid and 300 M of acetic acid were put into a 250 M flask to dissolve the p-aminobenzoic acid in the acetic acid, and then 29.4 g (0.3 mol) of maleic anhydride was slowly added thereto at 10° C. to obtain a yellow precipitate. This precipitate was recrystallized with a solution of DMF (dimethylformamide) and ethanol (50:50, w/w) to form an intermediate. The intermediate was treated at 85° C. for 15 minutes using sodium acetate and acetic anhydride, was cooled to room temperature, and was then precipitated in an ice water bath to obtain a precipitate. The obtained precipitate was recrystallized with a solution of ethyl acetate and n-hexane (50:50, w/w) to obtain N-(p-carboxyphenyl)maleimide.
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Synthesis routes and methods III

Procedure details

N-(para-carboxyphenyl)maleimide was prepared as follows. Maleic anhydride (45.2 grams (g)) was dissolved in from 300-400 milliliters (ml) of acetone. To this solution, an equimolar amount of para-aminobenzoic acid (63.2 g) was added with rapid stirring. The reaction mixture solidified within a few seconds. Excess solvent was removed by evaporation to yield the amic acid intermediate which was then dried overnight at 65° C. under vacuum.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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